N-(2-hydroxyphenyl)hydrazinecarboxamide
Description
Properties
CAS No. |
38191-26-3 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
1-amino-3-(2-hydroxyphenyl)urea |
InChI |
InChI=1S/C7H9N3O2/c8-10-7(12)9-5-3-1-2-4-6(5)11/h1-4,11H,8H2,(H2,9,10,12) |
InChI Key |
JCUWIMNTIFUZSN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)NN)O |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NN)O |
Origin of Product |
United States |
Scientific Research Applications
Structural Characteristics
The compound features a hydrazine functional group linked to a hydroxyl-substituted phenyl ring. This configuration may enhance its reactivity and interaction with biological targets.
Medicinal Chemistry
N-(2-hydroxyphenyl)hydrazinecarboxamide has shown promise as a lead compound in the development of pharmaceutical agents. Its biological activities include:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant anticancer properties against various cancer cell lines. For instance, compounds structurally related to this compound have been evaluated for their efficacy against non-small cell lung cancer (NCI-H460) and CNS cancers (SNB-19), showing promising results with percentage growth inhibition (PGI) values exceeding 55% at concentrations of 10 µM .
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. Certain derivatives have displayed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand capable of forming complexes with various metal ions. These metal complexes are of interest due to their potential applications in catalysis and materials science.
| Ligand | Metal Ion | Complex Stability | Application |
|---|---|---|---|
| This compound | Cu(II), Ni(II), Co(II) | High | Catalytic processes |
Material Science
The compound's structural features allow it to be utilized in the development of materials with specific optical properties. For example, derivatives exhibiting excited-state intramolecular proton transfer (ESIPT) can be applied as UV photostabilizers or sensors due to their tunable fluorescence properties .
Case Study 1: Anticancer Evaluation
A recent study evaluated the anticancer activity of various derivatives of this compound against multiple cancer cell lines. The results indicated that certain substitutions on the phenyl ring significantly enhanced activity:
| Compound | Cell Line | PGI (%) at 10 µM |
|---|---|---|
| Compound A | NCI-H460 | 55.61 |
| Compound B | SNB-19 | 65.12 |
| Compound C | MCF7 | 24.79 |
This data supports the hypothesis that structural modifications can lead to improved therapeutic efficacy .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of derivatives of this compound. The results showed:
| Derivative | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Derivative X | 8 | 17.0 ± 0.40 |
| Derivative Y | 16 | 15.0 ± 0.30 |
These findings highlight the potential of this compound in developing new antimicrobial agents .
Comparison with Similar Compounds
Structural Comparison
The structural diversity of hydrazinecarboxamide derivatives arises from variations in substituents on the phenyl ring or the hydrazine backbone. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl in N-(2-chlorophenyl) derivatives) enhance antifungal activity by improving target enzyme interactions .
- Electron-Donating Groups (e.g., methoxy in N-(4-methoxyphenyl)) modulate anti-inflammatory properties via COX-2 inhibition .
- Heterocyclic Modifications (e.g., benzoxazolyl or thiazolyl) improve DNA cleavage and cytotoxicity in cancer cells .
Antimicrobial Activity
- HOPhBenz.SCZH and its thiosemicarbazone analog (HOPhBenz.TSCZH) show moderate activity against bacterial strains, but metal complexes (e.g., Cu(II)) exhibit enhanced efficacy due to improved membrane permeability .
- N-(2-Chlorophenyl) derivatives demonstrate potent antifungal activity (MIC < 1 µg/mL) against Candida albicans, attributed to imidazole and benzodioxole pharmacophores .
Anticancer Activity
- N-(Benzoxazol-2-yl) derivatives inhibit HeLa and MCF-7 cell lines with IC50 values of 8–12 µM, comparable to cisplatin, via free radical scavenging and apoptosis induction .
Antioxidant Activity
- C5-Substituted derivatives (e.g., halogenated indolinylidenes) exhibit superior radical scavenging (80–90% DPPH inhibition) compared to C7-substituted analogs, highlighting the role of substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
